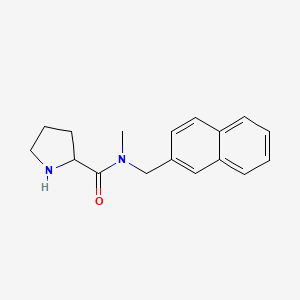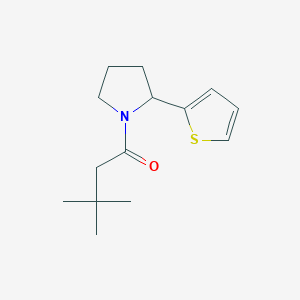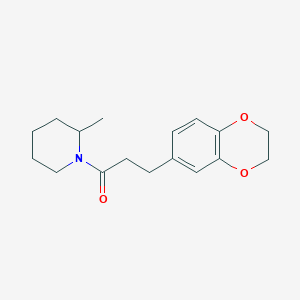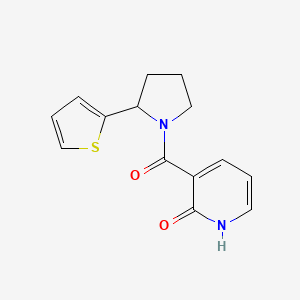
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide, also known as MPDC or NAP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. MPDC is a synthetic compound that belongs to the family of pyrrolidine carboxamides.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide enhances the activity of the α7 nAChR, leading to improved cognitive function.
Biochemical and Physiological Effects
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It enhances the activity of the α7 nAChR, leading to improved cognitive function. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide also increases the release of acetylcholine and dopamine, two neurotransmitters that are involved in various physiological processes, including learning and memory, attention, and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it suitable for studying the effects of drugs on the central nervous system. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide is also stable and can be easily synthesized in large quantities. However, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has limitations in terms of its specificity for the α7 nAChR. It can also have off-target effects on other receptors, leading to potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide. One potential direction is to develop more specific and potent α7 nAChR modulators that can improve cognitive function without causing side effects. Another direction is to study the effects of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide on other diseases, such as depression and anxiety. Additionally, the use of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide as a potential therapeutic agent in combination with other drugs should be explored.
Conclusion
In conclusion, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide enhances the activity of the α7 nAChR, leading to improved cognitive function. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments, but also has limitations in terms of its specificity for the α7 nAChR. There are several future directions for the research on N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide, including the development of more specific and potent α7 nAChR modulators and the exploration of its potential therapeutic applications in combination with other drugs.
Synthesemethoden
The synthesis of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of naphthalene-2-carboxaldehyde with N-methylpyrrolidine-2-carboxamide in the presence of a reducing agent. The reaction results in the formation of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide as a white solid. The purity of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to enhance memory and learning in animal models of Alzheimer's disease. In Parkinson's disease, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to protect dopaminergic neurons from degeneration. In schizophrenia, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function.
Eigenschaften
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(17(20)16-7-4-10-18-16)12-13-8-9-14-5-2-3-6-15(14)11-13/h2-3,5-6,8-9,11,16,18H,4,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZBOAFCKLVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pentan-1-one](/img/structure/B7491915.png)






![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)